
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of quinazoline derivatives, which have been found to exhibit various biological activities such as anticancer, antimicrobial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
AMPA Receptor Antagonism
Quinazolin-4-one derivatives have been studied for their potential as AMPA receptor antagonists. A series by Chenard et al. (2001) demonstrated the synthesis of various quinazolin-4-ones, including 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones, to investigate their structure-activity relationship for AMPA receptor inhibition. These compounds showed a range of potencies, helping to understand the role of fluorophenyl positioning relative to the quinazolin-4-one ring in affecting receptor activity (Chenard et al., 2001).
Antibacterial Properties
Geesi et al. (2020) explored the antibacterial properties of 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, a novel compound synthesized through a sulfur arylation reaction. This study included Raman analysis and crystal structure determination, revealing significant antibacterial activity (Geesi et al., 2020).
Antiviral Activities
Selvam et al. (2007) investigated novel 3-sulphonamido-quinazolin-4(3H)-One derivatives for their antiviral properties. These compounds were tested against various viruses, including influenza A and dengue, demonstrating potential antiviral activities (Selvam et al., 2007).
Tyrosinase Inhibition
Wang et al. (2016) synthesized 2-(4-Fluorophenyl)-quinazolin-4(3H)-one and evaluated its ability to inhibit tyrosinase, an enzyme involved in melanin production. Their study provided insights into the compound's potential as a novel inhibitor for treating hyperpigmentation (Wang et al., 2016).
Antimicrobial Activity
A study by Alagarsamy et al. (2016) focused on the synthesis and antimicrobial activities of 1-(4-oxo-3-(4-fluorophenyl)-3H- quinazolin-2-yl)-4-(substituted) thiosemicarbazide derivatives. These compounds demonstrated significant antimicrobial effects, highlighting the potential of fluorophenyl quinazolin-4-one derivatives in antimicrobial applications (Alagarsamy et al., 2016).
Anticancer Properties
Noolvi and Patel (2013) synthesized novel quinazoline derivatives and evaluated their anticancer activity, particularly targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. Their study demonstrated the potential of these compounds as antitumor agents (Noolvi & Patel, 2013).
Propiedades
Número CAS |
65141-59-5 |
|---|---|
Nombre del producto |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Fórmula molecular |
C14H9FN2OS |
Peso molecular |
272.3 |
Nombre IUPAC |
3-(3-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H9FN2OS/c15-9-4-3-5-10(8-9)17-13(18)11-6-1-2-7-12(11)16-14(17)19/h1-8H,(H,16,19) |
Clave InChI |
KHLKKARCHAGCII-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC(=CC=C3)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)
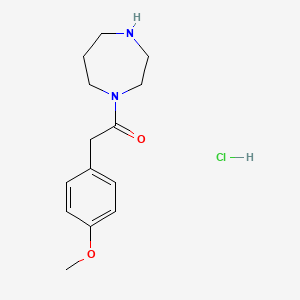
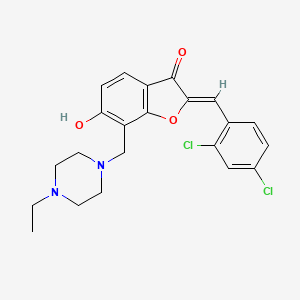
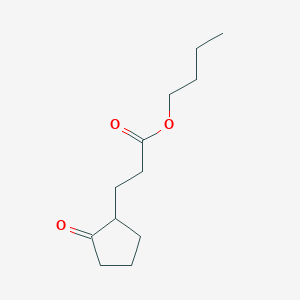
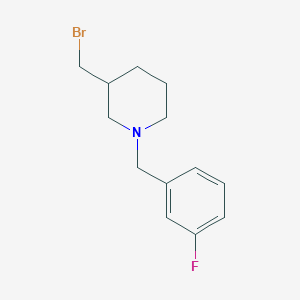
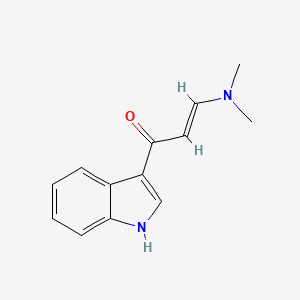
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
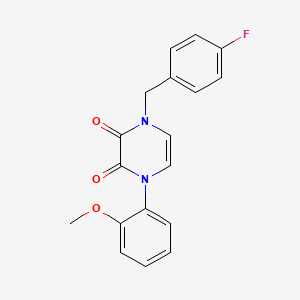
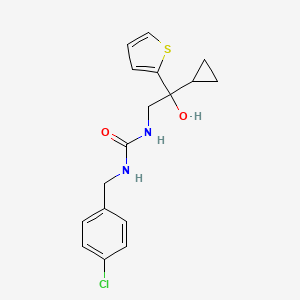
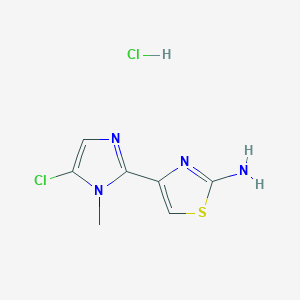
![N-[(2,2-Difluorospiro[2.4]heptan-1-yl)methyl]prop-2-enamide](/img/structure/B2917747.png)
![N-(2-chlorophenyl)-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2917748.png)